molecular formula C18H17BrClN3O3S B2484668 1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106752-09-3

1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2484668
CAS RN: 1106752-09-3
M. Wt: 470.77
InChI Key: QHYLXXCYFUNJJQ-UHFFFAOYSA-M
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Description

Organic compounds are usually described by their physical state, color, and solubility in different solvents. They may also be characterized by their smell .


Synthesis Analysis

The synthesis of organic compounds often involves reactions like addition, substitution, elimination, and rearrangement. The choice of reaction and reagents depends on the functional groups present in the starting materials .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of organic compounds .


Chemical Reactions Analysis

This involves studying how the compound reacts with different reagents. The observed reactions can provide insights into the compound’s functional groups and structure .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties like melting point, boiling point, density, refractive index, and spectral data (IR, NMR, UV-Vis, etc.) are determined .

Scientific Research Applications

Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles

The compound has been employed in the one-pot, solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles. Researchers have utilized α,β-unsaturated aldehydes/ketones and hydrazine as starting materials, catalyzed by H3[PW12O40]/SiO2 under microwave irradiation. The method offers environmental-friendly conditions, simple operation, and good yields. Silica effectively absorbs microwave energy, promoting the condensation reaction. The crystal structure of a specific derivative, 1-(4-chlorophenyl)-5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole , has also been elucidated .

Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives

While not directly related to the compound, the synthesis of 2-amino-1,3,4-oxadiazole derivatives is an interesting field. These derivatives exhibit diverse biological activities, including antitumor effects. Researchers have explored various synthetic routes to access these compounds, contributing to drug discovery and medicinal chemistry .

Metal-Free Cyclization of Benzo[e][1,3]thiazin-4-ones

Although not the primary focus, the compound’s structural features may find relevance in the synthesis of benzo[e][1,3]thiazin-4-ones. Researchers have demonstrated a metal-free cyclization method using benzo[c][1,2]dithiol-3-ones and amidines. Triphenylphosphine facilitates the ring-opening of benzo[c][1,2]dithiol-3-ones via S-S bond cleavage .

Potential Antitumor and Cytotoxic Activity

Thiazole derivatives, including those with imidazo[2,1-b][1,3]thiazin-1-ium moieties, have been investigated for their antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cell lines .

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This often involves biochemical assays and, in some cases, molecular docking studies .

Safety and Hazards

The compound’s safety profile is assessed by studying its toxicity, flammability, and reactivity. Proper handling and disposal methods are also determined .

Future Directions

Future research may involve improving the compound’s synthesis, studying its reactions with other compounds, exploring its potential uses, and investigating its mechanism of action .

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN3O3S.BrH/c19-14-5-7-15(8-6-14)20-12-18(23,21-9-2-10-26-17(20)21)13-3-1-4-16(11-13)22(24)25;/h1,3-8,11,23H,2,9-10,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYLXXCYFUNJJQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Cl)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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